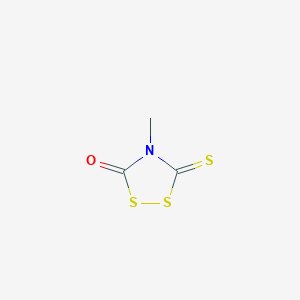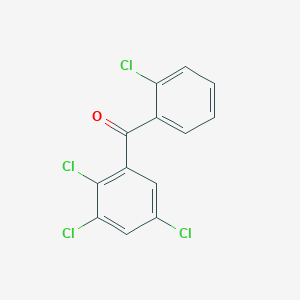
(2-Chlorophenyl)(2,3,5-trichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(2,3,5-trichlorophenyl)methanone is an organic compound with the molecular formula C13H7Cl3O It is a type of benzophenone derivative, characterized by the presence of chlorinated phenyl groups attached to a central carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(2,3,5-trichlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and a chlorinated benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to room temperature to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced efficiency and scalability. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(2,3,5-trichlorophenyl)methanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzophenone derivatives.
Reduction: (2-Chlorophenyl)(2,3,5-trichlorophenyl)methanol.
Oxidation: Corresponding carboxylic acids or quinones.
Scientific Research Applications
(2-Chlorophenyl)(2,3,5-trichlorophenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(2,3,5-trichlorophenyl)methanone involves interactions with various molecular targets. The compound’s chlorinated phenyl groups and carbonyl functionality allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
- (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
- (2-Amino-2’,5-dichlorobenzophenone)
Uniqueness
(2-Chlorophenyl)(2,3,5-trichlorophenyl)methanone is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
90019-36-6 |
|---|---|
Molecular Formula |
C13H6Cl4O |
Molecular Weight |
320.0 g/mol |
IUPAC Name |
(2-chlorophenyl)-(2,3,5-trichlorophenyl)methanone |
InChI |
InChI=1S/C13H6Cl4O/c14-7-5-9(12(17)11(16)6-7)13(18)8-3-1-2-4-10(8)15/h1-6H |
InChI Key |
FJZZZNBIHGFBAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


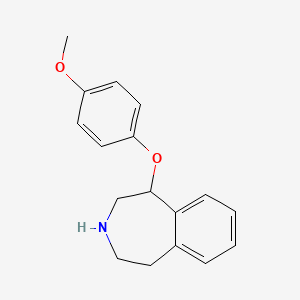


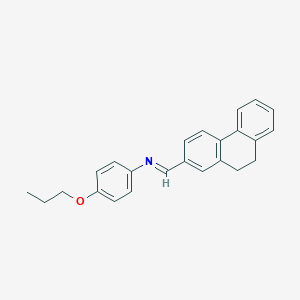
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
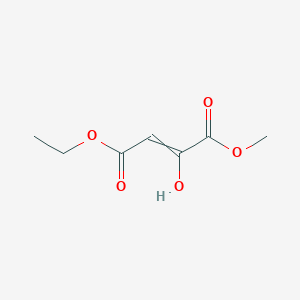
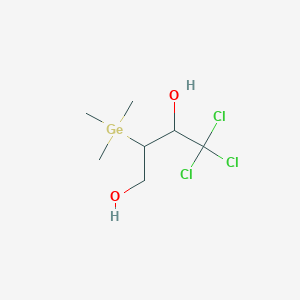
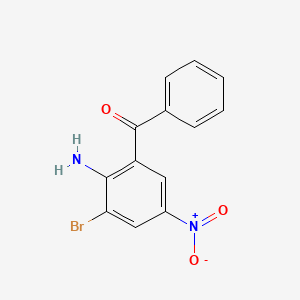
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
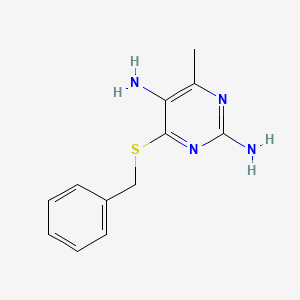


![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
